molecular formula C7H16Cl2N2 B1458141 2-Cyclopropyl-piperazine dihydrochloride CAS No. 1965309-42-5

2-Cyclopropyl-piperazine dihydrochloride

Cat. No. B1458141
CAS RN: 1965309-42-5
M. Wt: 199.12 g/mol
InChI Key: GCPLIRMDIUZUBL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-piperazine dihydrochloride is a chemical compound with the CAS Number: 1965309-42-5 . It has a molecular weight of 199.12 and its IUPAC name is 2-cyclopropylpiperazine dihydrochloride . It is a white solid in its physical form .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H . This indicates the presence of a cyclopropyl group attached to a piperazine ring, along with two hydrochloride groups.


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 199.12 . The InChI code for this compound is 1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H .

Scientific Research Applications

Anticancer and Antituberculosis Applications

Compounds derived from cyclopropyl-piperazine have shown promising anticancer and antituberculosis activities. For instance, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Notably, certain compounds exhibited significant antituberculosis and anticancer activities, indicating the potential for developing new therapeutic agents in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Applications

Amide derivatives of quinolone, incorporating the cyclopropyl-piperazine structure, have been studied for their antimicrobial properties. These compounds were prepared by introducing various substituents, demonstrating antibacterial activity against several strains, including gram-positive and gram-negative bacteria, as well as antifungal activity. This highlights the versatility of cyclopropyl-piperazine derivatives in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Medicinal Chemistry Building Blocks

The stereoselective synthesis of polysubstituted piperazines and oxopiperazines, often incorporating cyclopropyl-piperazine, is crucial for medicinal chemistry. These scaffolds are significant for pharmaceutical agents, and efficient routes to control substitution have impacts on biological activity. This research underscores the importance of these compounds in drug discovery and development (Mordini, Reginato, Calamante, & Zani, 2014).

Pharmaceutical Process Improvement

An improved process involving cyclopropyl-piperazine was developed for the preparation of Ciprofloxacin Hydrochloride, demonstrating the chemical's role in optimizing pharmaceutical manufacturing processes. This work aimed at reducing by-products and enhancing yield and product quality, highlighting the importance of cyclopropyl-piperazine derivatives in industrial applications (Zhang Jing-zhen, 2011).

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-piperazine Dihydrochloride is similar to that of Piperazine, which is known to act on the GABA (gamma-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons.

Mode of Action

This compound, like Piperazine, is believed to act as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm .

Biochemical Pathways

Given its similarity to piperazine, it may influence the gabaergic system, which is involved in a wide range of physiological functions, including the regulation of neuronal excitability and muscle tone .

Pharmacokinetics

Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the GABA receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to the paralysis of parasites . This allows the host body to easily remove or expel the invading organism .

properties

IUPAC Name

2-cyclopropylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPLIRMDIUZUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-piperazine dihydrochloride
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2-Cyclopropyl-piperazine dihydrochloride
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2-Cyclopropyl-piperazine dihydrochloride
Reactant of Route 4
2-Cyclopropyl-piperazine dihydrochloride
Reactant of Route 5
2-Cyclopropyl-piperazine dihydrochloride
Reactant of Route 6
2-Cyclopropyl-piperazine dihydrochloride

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